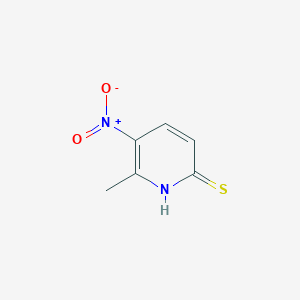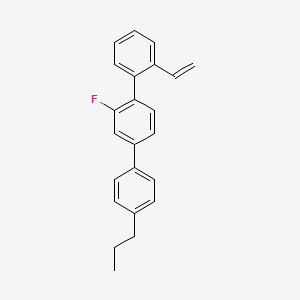
2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethenyl group, a fluorine atom, and a propylphenyl group attached to the biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting biphenyl compound is brominated to introduce a bromine atom at the desired position.
Suzuki Coupling: The brominated biphenyl undergoes a Suzuki coupling reaction with a suitable boronic acid derivative to introduce the propylphenyl group.
Fluorination: The resulting intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Ethenylation: Finally, the ethenyl group is introduced through a Heck reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The ethenyl group can participate in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Ethenyl-2-chloro-4-(4-propylphenyl)-1,1’-biphenyl: Similar structure but with a chlorine atom instead of fluorine.
2’-Ethenyl-2-fluoro-4-(4-methylphenyl)-1,1’-biphenyl: Similar structure but with a methyl group instead of a propyl group.
2’-Ethenyl-2-fluoro-4-(4-ethylphenyl)-1,1’-biphenyl: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H21F |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3 |
Clé InChI |
SJVQZTPKJTTYBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



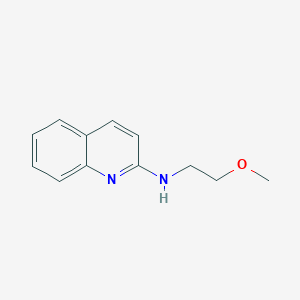
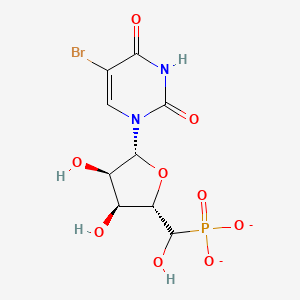
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
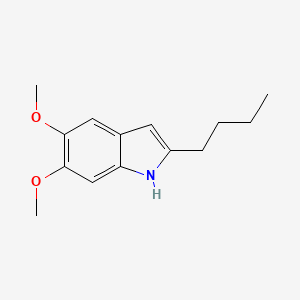


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

